6-Oxodocetaxel is a derivative of docetaxel, a widely used chemotherapeutic agent in cancer treatment. The compound has the molecular formula and a molecular weight of approximately 805.87 g/mol. Its chemical structure features an oxo group, which differentiates it from its parent compound, docetaxel, potentially enhancing its biological activity and reactivity.
6-Oxodocetaxel falls under the category of taxane derivatives, which are known for their role as microtubule stabilizers in cancer therapy. This classification places it among other significant compounds such as paclitaxel and cabazitaxel, which share similar mechanisms of action against cancer cells .
The synthesis of 6-Oxodocetaxel primarily involves the oxidation of docetaxel. Common methods include:
In a typical laboratory synthesis:
This method allows for high efficiency and reproducibility in producing 6-Oxodocetaxel .
The molecular structure of 6-Oxodocetaxel can be depicted as follows:
The structural modification involves the presence of an oxo group that may influence its pharmacological properties compared to docetaxel .
6-Oxodocetaxel can undergo several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 6-Oxodocetaxel mirrors that of docetaxel. It binds to microtubules, stabilizing them and preventing depolymerization. This action disrupts normal microtubule function, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it promotes phosphorylation of the oncoprotein Bcl-2, further facilitating apoptosis .
Relevant data indicates that these properties are critical for its application in drug formulation and development .
6-Oxodocetaxel has diverse applications in scientific research:
This comprehensive analysis highlights 6-Oxodocetaxel's significance in both research and clinical settings, emphasizing its potential as a valuable compound in cancer therapeutics.
6-Oxodocetaxel represents a critical chemical entity within the taxane anticancer drug framework, specifically as a degradation derivative of the widely used chemotherapeutic agent docetaxel. Its study is indispensable for ensuring drug product stability, efficacy, and regulatory compliance. This section rigorously examines its chemical identity, degradation behavior, and historical significance within pharmaceutical sciences.
6-Oxodocetaxel (Chemical Name: Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, (2aS,4R,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-3,5-dioxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)) is a keto derivative formed via oxidation at the C6 position of docetaxel’s complex diterpenoid core [6] [9]. Structurally, it retains docetaxel’s signature tetracyclic "taxane" ring system and ester side chain at C13, essential for microtubule-binding activity, but features a carbonyl group (=O) replacing the hydroxyl (-OH) at C6 [3] [10]. This modification alters its polarity and stability profile.
Identifier Type | Value | Source/Reference |
---|---|---|
CAS Registry Number | 1412898-68-0 (primary); 162784-72-7 (EP Impurity D isomer) | Clearsynth [4]; Chemicea [6]; BOC Sciences [9] |
Molecular Formula | C₄₃H₅₁NO₁₅ | Chemicea [6] |
Molecular Weight | 821.87 g/mol | Chemicea [6] |
IUPAC Name | (See full name above) | BOC Sciences [9] |
Systematic Synonyms | 4-Epi-6-Oxo Docetaxel (USP Procedure 1); 10-Deoxy-10-Oxo-7-epi-Docetaxel; 5β,20-Epoxy-1,7α-dihydroxy-9,10-dioxotax-11-ene-2α,4,13α-triyl 4-acetate 2-benzoate 13-[(2R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-3-phenylpropanoate] | PubChem [1]; BOC Sciences [9] |
Its identification as "Docetaxel EP Impurity D" or "4-Epi-6-Oxo Docetaxel" in pharmacopeial contexts (e.g., USP, European Pharmacopoeia) highlights its recognition as a critical quality attribute requiring monitoring [9]. The CAS number 1412898-68-0 is most commonly associated with the primary 6-oxo structure, while 162784-72-7 may refer specifically to a stereoisomeric variant (e.g., 4-epi-6-oxo docetaxel) [9].
6-Oxodocetaxel is a significant degradation impurity arising in docetaxel drug substance (DS) and its formulated injectable products (e.g., Taxotere® and generics). Its formation is primarily linked to:
Degradation Trigger | Sample Type | Detection Method | Significance |
---|---|---|---|
Base Stress | Drug Substance (DS) | Preparative LC, LC-MS/MS, NMR | Major degradation pathway; facilitates isolation & identification [2] |
Long-Term Storage | Formulated Product (DP) | Stability-indicating HPLC/UV, LC-MS | Forms in DP during shelf-life; requires monitoring [2] [7] |
Oxidation/Excipient | DP (Polysorbate 80) | HPLC coupled with ESI-MS/MS | Excipient-related peroxides or interactions contribute to formation [7] |
Light/Temperature | DS & DP | Advanced Chromatography (HPLC-DAD, LC-MS) | Contributes alongside other degradation pathways [6] [7] |
Analytical Challenges & Regulatory Significance: Detecting and quantifying 6-Oxodocetaxel requires advanced, stability-indicating chromatographic methods (HPLC coupled with MS detection is preferred) capable of resolving it from docetaxel, other process-related impurities (e.g., 10-Deacetylbaccatin III), degradation impurities (e.g., 7-epi-docetaxel), and peaks arising from the complex formulation matrix like polysorbate 80 [6] [7]. Failure to adequately separate 6-Oxodocetaxel from placebo/excipient peaks or co-eluting impurities can lead to overestimation or underestimation of impurity levels, violating Good Manufacturing Practice (GMP) requirements. Consequently, 6-Oxodocetaxel is supplied as a high-purity (>98%) reference standard (CAS 1412898-68-0) for use in analytical method development (AMV), validation (QC), and regulatory filings (ANDA) to ensure accurate monitoring and control [4] [6].
The identification and characterization of 6-Oxodocetaxel emerged later than the parent compound docetaxel, driven by the need to understand taxane stability and ensure pharmaceutical quality:
The documentation of 6-Oxodocetaxel exemplifies the evolution of taxane research from initial discovery and clinical application towards sophisticated pharmaceutical chemistry focused on stability, impurity profiling, and quality assurance.
Compound Name | Role/Relationship | Relevance to 6-Oxodocetaxel | Reference |
---|---|---|---|
Docetaxel (Taxotere®) | Parent Drug Molecule | Source molecule for degradation to 6-Oxodocetaxel | [3] [10] |
10-Deacetyl Baccatin III (10-DAB) | Natural Precursor, Degradation Impurity | Found alongside 6-Oxodocetaxel in degradation studies | [2] [3] |
7-epi-Docetaxel | Epimeric Degradation Impurity | Major co-degradant; requires chromatographic separation | [2] [7] |
Paclitaxel (Taxol®) | First Natural Taxane Drug | Docetaxel analogue; shared degradation pathways (epimer) | [3] [10] |
Polysorbate 80 (Tween 80) | Formulation Excipient (Solubilizer) | Facilitates oxidation; causes analytical interference | [7] |
7-epi-10-Oxo-10-Deacetyl Baccatin III | Degradation Impurity | Isolated alongside 6-Oxodocetaxel | [2] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1